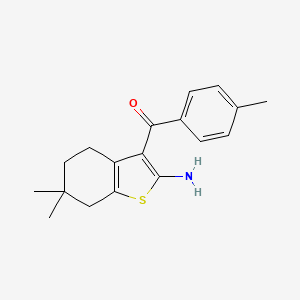

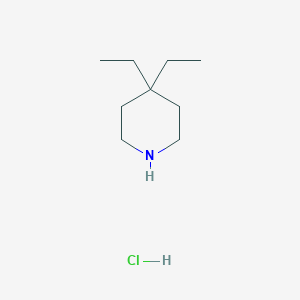

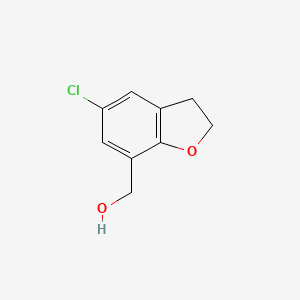

![molecular formula C10H11IO2S B1458363 3-ヨード-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボン酸メチル CAS No. 1428794-86-8](/img/structure/B1458363.png)

3-ヨード-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボン酸メチル

概要

説明

“Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is an active pharmaceutical intermediate . It is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is derived from thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .科学的研究の応用

医薬品化学:抗癌作用

メチル3-ヨード-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボン酸を含むチオフェン誘導体は、その抗癌作用について研究されています。 これらは、さまざまな癌細胞株に対して有効性が示されている、より広範なヘテロ環化合物のクラスに属します 。この化合物の構造的特徴により、生物学的標的と相互作用し、癌細胞の増殖を阻害することが可能です。

有機半導体

チオフェン部分は、有機半導体の開発に不可欠です。 メチル3-ヨード-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボン酸は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)用の材料を合成するために使用できます 。その分子構造は、これらの用途に必要な電荷輸送特性に貢献します。

抗炎症および鎮痛薬

チオフェン誘導体は、その抗炎症および鎮痛作用で知られています。 問題の化合物は、炎症性経路を調節し、痛みを和らげる薬物の合成における前駆体となる可能性があります 。さまざまな薬物フレームワークに組み込まれる能力は、創薬における貴重な要素です。

抗菌剤

研究により、チオフェン化合物は抗菌活性を示すことが示されています。 メチル3-ヨード-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボン酸は、耐性菌株やその他の病原体を標的とする新しい抗菌剤の開発に使用できます .

腐食防止剤

工業化学において、チオフェン誘導体は腐食防止剤として役立ちます。 問題の化合物は、金属や合金を腐食プロセスから保護するコーティングまたは添加剤に合成できます .

ヒスタミンH4受容体モジュレーター

メチル3-ヨード-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-カルボン酸は、ヒスタミンH4受容体モジュレーターの合成における中間体として特定されています 。これらのモジュレーターは、免疫応答を調節することにより、アレルギー性および炎症性疾患の治療に治療効果があります。

将来の方向性

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

The primary targets of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to diverse biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate . These factors can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors.

特性

IUPAC Name |

methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGQACAGDGCSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)CCCC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

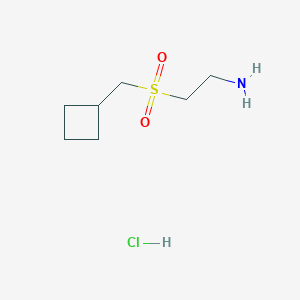

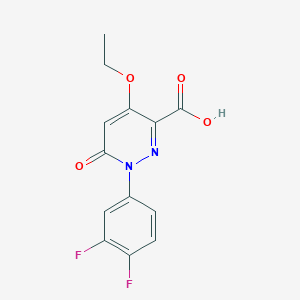

![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)

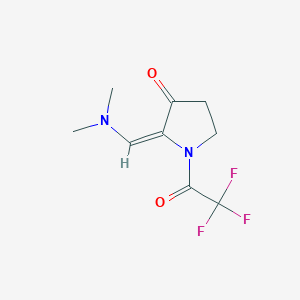

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)

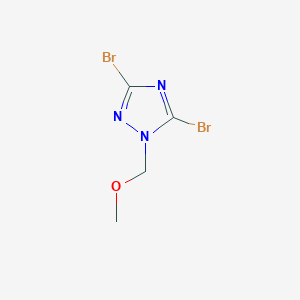

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)

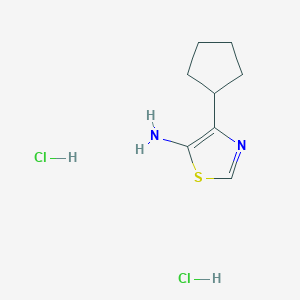

![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)